N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS/c1-25-16-10-9-12-5-2-3-8-15(12)17(16)27-19(25)24-18(26)13-6-4-7-14(11-13)20(21,22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDWLLMQGQCGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the naphthothiazole core, followed by the introduction of the trifluoromethylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: : Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the thiazole ring or the naphthalene moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its electronic properties and as a building block for more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.
Biology
The biological activity of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide is particularly noteworthy:
- Anticancer Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.4 µM against MDA-MB-231 breast cancer cells.
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthoquinone-benzamide | MDA-MB-231 | 0.4 |
| Standard Treatment (Cisplatin) | - | Varies |
- Antimicrobial Activity : Studies have demonstrated moderate antibacterial effects against strains such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 9.0 μM.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Targeting Protein Kinases : Thiazole derivatives are known to interact with various protein kinases involved in cancer progression. This compound's ability to modulate these pathways makes it a candidate for drug development.
Industrial Applications
In the industrial sector, this compound's stability and reactivity make it useful in synthesizing advanced materials like polymers and coatings. Its unique properties allow for the development of specialized materials that meet specific performance criteria.
Study on Anticancer Properties
A recent study evaluated the efficacy of various thiazole derivatives against different cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited potent inhibitory effects on tumor growth by targeting specific kinases involved in cancer signaling pathways .
Investigation into Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed promising results against bacterial strains. The study highlighted the potential use of these compounds in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s ability to form stable complexes with its targets is key to its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural features, substituent effects, and physicochemical properties is provided below, referencing compounds from diverse sources.
Structural and Functional Group Analysis
Key Observations
Thiadiazole-based analogs (e.g., 4g) exhibit distinct electronic properties due to their conjugated diazole systems, which may influence reactivity and stability .
Substituent Effects :
- The trifluoromethyl group in the target compound and Flutolanil increases lipophilicity and electron-withdrawing effects, improving metabolic stability compared to nitro (Nitazoxanide) or methoxy groups (3,5-dimethoxy analog) .
- 3-Isopropoxy in Flutolanil introduces steric bulk, which may enhance target specificity in fungicidal applications .
Spectroscopic and Physical Properties :
- Compound 4g displays IR peaks at 1690 and 1638 cm⁻¹, characteristic of dual carbonyl groups, a feature absent in the target compound’s simpler benzamide structure .
- The 3,5-dimethoxy analog highlights how electron-donating groups alter electronic profiles compared to the target compound’s -CF₃ group .
Research Methodologies and Tools
Structural characterization of related compounds relies on advanced crystallographic tools:
Biological Activity
N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole component is synthesized from appropriate precursors through cyclization reactions.
- Benzamide Formation : The introduction of the benzamide moiety occurs via acylation reactions with trifluoromethylated anilines.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 Cells : Compounds derived from naphthoquinone-benzamide scaffolds showed IC50 values as low as 0.4 µM against breast cancer cells, indicating a potency greater than that of standard treatments like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown moderate antibacterial activity against various strains:
- Bacillus subtilis : Demonstrated a minimum inhibitory concentration (MIC) of 9.0 μM for related naphtho compounds .
The biological activity of this compound is hypothesized to involve:
- Induction of Apoptosis : Flow cytometric analyses have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer treatment using naphthoquinone-benzamide derivatives, researchers found that certain compounds significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells. The findings suggested potential for developing new therapeutic agents targeting breast cancer .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various naphtho derivatives against common bacterial strains. The results indicated that modifications to the thiazole ring enhanced antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis .
Table 1: Cytotoxic Activity of Naphthoquinone-Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.4 | 78.75 times more potent |
| Compound B | HT-29 | 0.5 | 50.8 times more potent |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound C | Bacillus subtilis | 9.0 |
| Compound D | Staphylococcus aureus | Not effective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving thiazole intermediates and trifluoromethylbenzoyl chloride. Key steps include:
- Catalyst selection : Use of TBHP (tert-butyl hydroperoxide) under reflux to facilitate oxidative cyclization, achieving yields up to 95% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while methanol may reduce side products .
- Monitoring : TLC or HPLC to track intermediate formation and purity .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) validate the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of the trifluoromethyl group (~1120 cm⁻¹ C-F stretch) and thiazole C=N bonds (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Identify Z-configuration via coupling constants (e.g., vinyl proton shifts at δ 7.2–7.8 ppm) and trifluoromethyl carbon signals (δ 120–125 ppm, split due to J-CF coupling) .
- UV-Vis : π→π* transitions in the naphthothiazole ring (λmax ~280–320 nm) confirm conjugation .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane/EtOAc) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis and elemental composition (C, H, N, S) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential charge-transfer interactions .
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), with scoring functions prioritizing hydrophobic interactions with the trifluoromethyl group .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test concentrations from 1–100 μM to distinguish specific activity from cytotoxicity .
- Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (e.g., kinase assays) to clarify mode of action .
- Control experiments : Compare with structurally similar analogs (e.g., non-fluorinated derivatives) to isolate the role of the trifluoromethyl group .
Q. How does the Z-configuration of the thiazole ring influence supramolecular assembly or cocrystal formation?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing motifs (e.g., π-π stacking of naphthothiazole rings) .
- Hirshfeld surface analysis : Quantify hydrogen-bonding (N-H⋯O) and halogen interactions (C-F⋯π) to guide cocrystallization with aminobenzothiazole derivatives .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
